Butyl chloroformate
Overview
Description
Synthesis Analysis
Butyl chloroformate can be synthesized through several methods, including the reaction of potassium perfluoro-tert-butoxide with phosgene in xylene or mesitylene, leading to perfluoro-tert-butyl chloroformate. This compound is reactive towards hydroxy, sulfhydryl, and amino compounds, forming the corresponding alkyl carbonates, thiolcarbonates, or carbamates, respectively (Hudlický, 1982).
Molecular Structure Analysis
The molecular structure of butyl chloroformate involves a butyl group attached to a chloroformate moiety, indicating its reactivity and applications in forming protected intermediates in organic synthesis. Detailed molecular interactions, like those seen in chloroform-diluent mixtures, suggest significant solvation and association complexes that might influence the reactivity of butyl chloroformate in various solvents (Choi & Tedder, 1997).
Chemical Reactions and Properties
Butyl chloroformate reacts in various chemical transformations, including Curtius rearrangement for producing protected anilines and aromatic ureas from aromatic carboxylic acids, highlighting its versatility in organic synthesis (Lebel & Leogane, 2006). Additionally, its radical-initiated reduction by tri-n-propylsilane showcases its utility in removing unwanted hydroxy groups from molecules (Jackson & Malek, 1977).
Physical Properties Analysis
The physical properties of butyl chloroformate, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical reactions. These properties are influenced by its molecular structure and the nature of substituents attached to the tin atom, as seen in studies of n-butyltin compounds (Matczak, 2010).
Chemical Properties Analysis
Butyl chloroformate's chemical properties, including reactivity towards nucleophiles, ability to form stable complexes, and participation in various organic transformations, define its utility in synthetic chemistry. Its role in enhancing reactivity of carbonyl compounds through hydrogen-bond formation in chloroform illustrates the impact of solvent interactions on its chemical behavior (Domingo & Andrés, 2003).
Scientific Research Applications
Lipid Extraction from Human Serum : A study by Pellegrino et al. (2014) developed a method for lipid extraction from human serum using a mixture of methanol/chloroform/MTBE, which includes butyl chloroformate. This method is useful for large-scale applications in scientific research and clinical trials (Pellegrino et al., 2014).
Analysis of Anaerobic Bacteria : Thomann and Hill (1986) explored the use of safer solvents, including butyl chloroformate, for extracting metabolic organic acids in the identification of anaerobic bacteria (Thomann & Hill, 1986).
Chlorpropamide Determination in Human Serum : Toolan and Wagner (1959) studied the physical properties of chlorpropamide and developed a method for its determination in human serum. They used a two-stage extraction procedure involving chloroform, which could be related to butyl chloroformate (Toolan & Wagner, 1959).
HPLC Analysis of Amino Compounds : Büschges et al. (1996) prepared enantiomers of 4-(6-methoxy-2-naphthyl)-2-butyl chloroformate for enantiospecific HPLC analysis of amino compounds in biogenic matrices, indicating its use in chromatography (Büschges et al., 1996).
Herbicide Residue Determination : Butz and Stan (1993) described a method for determining chlorophenoxy acid and other acidic herbicides as esters using butyl chloroformate, demonstrating its use in environmental analysis (Butz & Stan, 1993).
Chiral Chloroformates in Chromatography : Ahnoff et al. (1990) investigated chiral chloroformates as derivatizing reagents in chromatography, which includes the study of compounds related to butyl chloroformate (Ahnoff et al., 1990).
Safety And Hazards
properties
IUPAC Name |
butyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDQFWXVTPZZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2, Array | |
Record name | N-BUTYL CHLOROFORMATE | |
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Record name | n-BUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID7060461 | |
Record name | n-Butyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl chloroformate appears as a colorless liquid. Flash point near 70 °F. Very toxic by inhalation. Denser than water. Used to make other chemicals., A colorless liquid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
280.4 °F at 760 mmHg (USCG, 1999), 138-145 °C | |
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Flash Point |
77 °F (USCG, 1999), 77 °F, 30 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.0513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
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Vapor Density |
Relative vapor density (air = 1): 4.72 | |
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Vapor Pressure |
5.4 [mmHg], Vapor pressure, kPa at 20 °C: 0.72 | |
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Product Name |
Butyl chloroformate | |
CAS RN |
592-34-7 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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